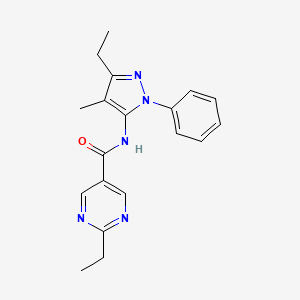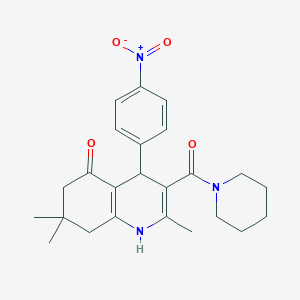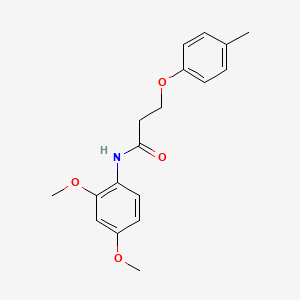![molecular formula C23H18ClNO4 B4050719 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4050719.png)
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C23H18ClNO4 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.0924357 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study focused on preparing derivatives of indole, including compounds with structural similarities to the specified chemical, to evaluate their anti-inflammatory activities. This involved synthesizing various derivatives through a series of chemical reactions and evaluating their effects on wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model. The study aimed to identify compounds with potential anti-inflammatory benefits, contributing to the development of new therapeutic agents (Rehman, Saini, & Kumar, 2022).
Synthesis and Characterization of Liquid Crystalline Polymers
Another research area explores the synthesis of mesogenic molecules, such as 4‘-hydroxyphenyl(4-hydroxy-3-allyl)azobenzene, for the preparation of nematic main-chain segmented polymers. This study highlights the influence of side allyl groups on the crystalline and nematic phases, offering insights into the design of polymers with specific optical properties. Such work is crucial for advancing materials science, particularly in the development of novel liquid crystalline polymers (Acierno et al., 2004).
Anti-inflammatory and Analgesic Evaluation
Research into the synthesis and pharmacological screening of hybrid molecules, including derivatives structurally related to the chemical , has shown promising anti-inflammatory and analgesic properties without gastrointestinal toxicities. These studies are pivotal in the quest for safer non-steroidal anti-inflammatory drugs (NSAIDs), with the potential to lead to treatments that offer pain relief without the risk of gastrointestinal side effects (Bhandari et al., 2010).
Investigation of Reaction Products
Research into the reactions of epichlorohydrin with aromatic amines, leading to the synthesis of benz[g]indoline derivatives, sheds light on the chemistry underlying the synthesis of complex heterocyclic compounds. Such studies provide foundational knowledge for the development of novel compounds with potential applications in pharmaceuticals and materials science (Kutkevichus & Sherenas, 1972).
Novel Biologically Potent Diorganosilicon(IV) Complexes
A study aimed at synthesizing eco-friendly fungicides and bactericides from indole-2,3-dione derivatives, including compounds related to the one specified, highlights the intersection of organic chemistry and agricultural science. This research contributes to the development of new, less toxic agricultural chemicals, potentially offering more sustainable pest management solutions (Singh & Nagpal, 2005).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c24-18-10-4-1-7-15(18)14-25-19-11-5-3-9-17(19)23(29,22(25)28)13-21(27)16-8-2-6-12-20(16)26/h1-12,26,29H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJDRXKKVWBBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[2-[(2-chlorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050642.png)
![2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole](/img/structure/B4050644.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4050646.png)

![1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4050660.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4050677.png)
![4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4050684.png)
![ethyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-2-chloro-6-methoxyphenoxy]acetate](/img/structure/B4050689.png)

![2-(2,3-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4050697.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4050699.png)
![N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]pentanamide](/img/structure/B4050705.png)
![ethyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4050708.png)
